molecular formula C15H19N5 B1679398 Rizatriptan CAS No. 144034-80-0

Rizatriptan

Cat. No. B1679398
M. Wt: 269.34 g/mol
InChI Key: ULFRLSNUDGIQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786156B2

Procedure details

A solution of [2-(5-Hydrazinomethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine (3.1 g, 85% purity, 11.9 mmol) and 1,3,5-triazine (0.69 g, 8.5 mmol) in ethanol (50 ml) is refluxed over night. The solution is then diluted with tert-butyl methylether (TBME), and the precipitated ammonium salts are filtered off. Removal of the solvent on the rotavapor produces 3.6 g of an oil which is chromatographed on silica (CH2Cl2: MeOH:NH4OH 98:2:1 to 95:5:1 v:v:v) to give 1.75 g (55%) of the product, dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]amine (Rizatriptan). HPLC retention time: 4.0 min.
Name
[2-(5-Hydrazinomethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])[NH2:2].[N:18]1[CH:23]=NC=N[CH:19]=1>C(O)C.C(OC)(C)(C)C>[CH3:17][N:15]([CH2:14][CH2:13][C:7]1[C:6]2[CH:5]=[C:4]([CH2:3][N:1]3[N:2]=[CH:23][N:18]=[CH:19]3)[CH:12]=[CH:11][C:10]=2[NH:9][CH:8]=1)[CH3:16]

Inputs

Step One
Name
[2-(5-Hydrazinomethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine
Quantity
3.1 g
Type
reactant
Smiles
N(N)CC=1C=C2C(=CNC2=CC1)CCN(C)C
Name
Quantity
0.69 g
Type
reactant
Smiles
N1=CN=CN=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated ammonium salts are filtered off
CUSTOM
Type
CUSTOM
Details
Removal of the solvent on the rotavapor

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 157.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.